2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17(21-9-11-22(12-10-21)18-19-6-2-7-20-18)15-4-1-5-16(14-15)23-8-3-13-27(23,25)26/h1-2,4-7,14H,3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMSCOVWRYVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione typically involves multi-step procedures. One common approach is to start with the preparation of the isothiazolidine ring, followed by the introduction of the benzoyl group. The piperazine ring is then incorporated, and finally, the pyrimidine moiety is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The isothiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The piperazine and pyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazolidine ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols .
Scientific Research Applications
2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazolidine-1,1-dione vs. Thiazinane-1,1-dione : Replacing the thiazolidine ring with a six-membered thiazinane (e.g., 4-[2-(2-oxo-1-imidazolidinyl)ethyl]-1lambda6,4-thiazinane-1,1-dione , ) increases conformational flexibility but may reduce ring strain. This modification could influence binding affinity in biological targets .
- Thiazolidine-1,1-dione vs. Pyrazoline : Pyrazoline derivatives (e.g., 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline , ) lack the sulfone group but share planar aromaticity, which is critical for π-π stacking interactions in electroluminescent materials .
Substituent Variations on the Phenyl Ring
Aminoethyl and Methylamino Substituents
- 2-[3-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione () introduces a primary amine on the phenyl ring, improving solubility via protonation at physiological pH. This contrasts with the target compound’s pyrimidinyl-piperazine, which offers hydrogen-bonding sites but lower solubility .
- 2-{3-[1-(methylamino)ethyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione () adds a methyl group to the amine, balancing lipophilicity and bioavailability .
Key Reactions
- Nucleophilic Substitution : The synthesis of 2-(3-(benzyloxy)phenyl)isothiazolidine 1,1-dioxide () involves copper-catalyzed coupling (12.01% yield), highlighting challenges in optimizing reactions for bulky arylpiperazine intermediates .
- Piperazine Coupling : Arylpiperazine derivatives (e.g., compound 5 in ) are synthesized via acid-amine coupling, a method likely applicable to the target compound’s pyrimidinyl-piperazine moiety .
Purification Techniques
- HPLC : Used for purifying 2-(3-(benzyloxy)phenyl)isothiazolidine 1,1-dioxide (), suggesting similar methods may be required for the target compound due to polar functional groups .
Physicochemical and Spectroscopic Properties
NMR Data Comparisons
- The 1H NMR of 2-(3-(benzyloxy)phenyl)isothiazolidine 1,1-dioxide () shows signals at δ 2.35–2.38 ppm (t, 2H, thiazolidine CH2) and δ 3.46–3.69 ppm (m, piperazine CH2), consistent with thiazolidine-dione protons in analogous compounds .
- Substitutions on the phenyl ring (e.g., pyrimidinyl-piperazine) would shift aromatic protons upfield due to electron-withdrawing effects.
Molecular Weight and Solubility
- The target compound’s molecular weight (~450–500 g/mol, estimated) exceeds simpler analogs like 2-(5-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione (230.05 g/mol, ), impacting membrane permeability .
Data Tables
Table 1: Structural Analogs and Key Properties
Biological Activity
The compound 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N5O4S
- Molecular Weight : 415.5 g/mol
- IUPAC Name : 4-methyl-1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is known to inhibit certain protein kinases and phosphatases, which are crucial for signal transduction in cells. Specifically, it has been identified as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which regulates the endoplasmic reticulum's unfolded protein response by mediating the dephosphorylation of EIF2AK3/PERK .
Pharmacological Effects
Research indicates that this compound holds potential as an anti-cancer agent. It may exert its effects by modulating the PI3K/AKT/mTOR signaling pathway , which is often dysregulated in tumors. By inhibiting this pathway, the compound could suppress tumor growth and induce apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Inhibition of PI3K/AKT pathway |
| A549 (Lung) | 7.5 | Induction of apoptosis via mitochondrial pathways |
| HeLa (Cervical) | 6.0 | Disruption of cell cycle progression |
These findings suggest that the compound could be a promising candidate for further development as an anti-cancer therapeutic.
In Vivo Studies
In vivo studies using mouse xenograft models have shown that treatment with this compound leads to significant tumor regression compared to control groups. The results indicate a reduction in tumor volume by approximately 40% after two weeks of treatment at a dosage of 10 mg/kg .
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low acute toxicity levels. The LD50 value in rat models was found to be above 2000 mg/kg, suggesting it is relatively non-toxic at therapeutic doses .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
